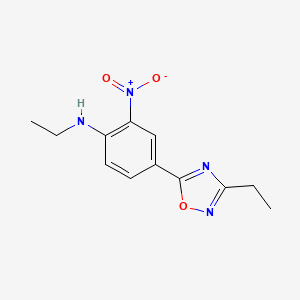
N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is an organic compound that features a nitroaniline core substituted with an ethyl group and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Ethylation: The ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of automated systems for precise control of reaction conditions would be essential to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Major Products
Reduction: N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-aminoaniline.
Substitution: Products depend on the nucleophile used, such as N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-methoxyaniline when using sodium methoxide.
Applications De Recherche Scientifique
N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline: Similar structure but with a methyl group instead of an ethyl group.
N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is unique due to the specific combination of substituents on the nitroaniline core, which can influence its chemical reactivity and biological activity. The presence of the oxadiazole ring and the ethyl groups can impart distinct electronic properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
N-ethyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-11-14-12(19-15-11)8-5-6-9(13-4-2)10(7-8)16(17)18/h5-7,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYZLKFECBBXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorophenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7706855.png)
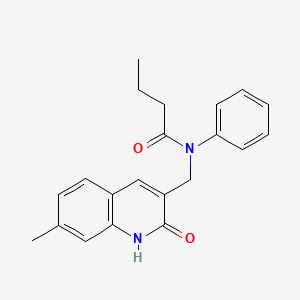
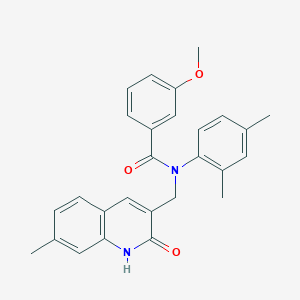
![N-(2,5-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7706867.png)

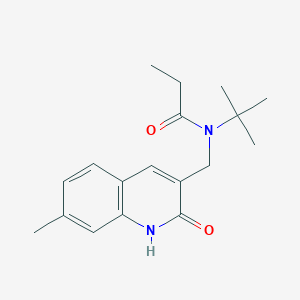
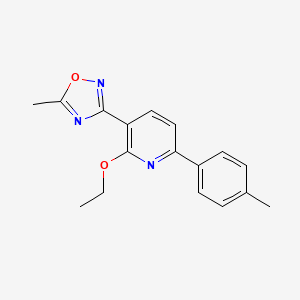
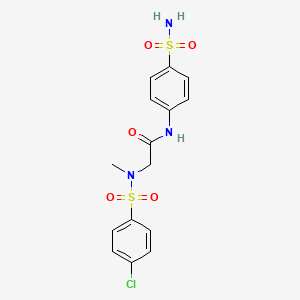
![4-chloro-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706898.png)

![N-(3-methoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7706916.png)
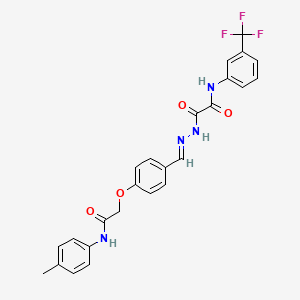
![N-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-phenoxyacetamide](/img/structure/B7706951.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7706955.png)
